molecular formula C12H11BrN2OS B6635468 2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide

2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide

Cat. No. B6635468
M. Wt: 311.20 g/mol
InChI Key: ADKSHXVJRMUTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BTTP and is used in numerous scientific studies due to its unique properties.

Mechanism of Action

The mechanism of action of BTTP is not fully understood, but it is believed to involve the chelation of metal ions. BTTP has been shown to selectively bind to copper and zinc ions, which are essential for various biological processes. The binding of BTTP to these metal ions can lead to changes in their concentration and distribution, which can affect the function of enzymes and proteins that rely on these metal ions.
Biochemical and Physiological Effects:
BTTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BTTP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BTTP has also been shown to reduce the levels of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, BTTP has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using BTTP in lab experiments include its high selectivity and sensitivity for metal ions, its fluorescent properties, and its potential applications in various fields. However, the limitations of using BTTP include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are numerous future directions for the use of BTTP in scientific research. One potential direction is the development of BTTP-based probes for the detection of metal ions in living cells and tissues. Another direction is the synthesis of BTTP-based metal-organic frameworks for gas storage and separation. Additionally, further studies are needed to fully understand the mechanism of action of BTTP and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide, also known as BTTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BTTP have been discussed in this paper. Further studies are needed to fully understand the potential of BTTP in various fields and its mechanism of action.

Synthesis Methods

The synthesis of BTTP is a multi-step process that involves the reaction of 2-bromo-1-phenylethanone with thiosemicarbazide to form 2-bromo-N'-phenylthiosemicarbazide. This intermediate is then reacted with 2-bromo-4-chlorobenzoyl chloride in the presence of triethylamine to form the final product, 2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide.

Scientific Research Applications

BTTP has been extensively used in scientific research due to its potential applications in various fields. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. It has also been used as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In addition, BTTP has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.

properties

IUPAC Name

2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c1-8(13)11(16)15-10-4-2-9(3-5-10)12-14-6-7-17-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKSHXVJRMUTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=NC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide

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